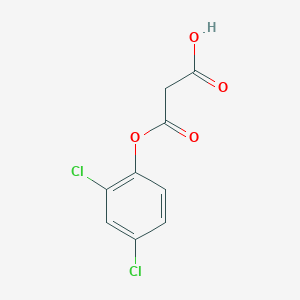

3-(2,4-Dichlorophenoxy)-3-oxopropanoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(2,4-Dichlorophenoxy)-3-oxopropanoic acid is an organic compound with the molecular formula C9H6Cl2O4. This compound is a derivative of phenoxyacetic acid and is characterized by the presence of two chlorine atoms attached to the phenyl ring. It is commonly used in various scientific research applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenoxy)-3-oxopropanoic acid typically involves the reaction of 2,4-dichlorophenol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the final product. The reaction conditions often include the use of a strong base such as sodium hydroxide and a solvent like ethanol or water.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity, and the final product is purified through crystallization or distillation.

化学反应分析

Types of Reactions

3-(2,4-Dichlorophenoxy)-3-oxopropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are used under basic conditions.

Major Products Formed

Oxidation: Formation of dichlorobenzoquinone derivatives.

Reduction: Formation of dichlorophenoxypropanol derivatives.

Substitution: Formation of various substituted phenoxyacetic acids.

科学研究应用

3-(2,4-Dichlorophenoxy)-3-oxopropanoic acid is widely used in scientific research due to its versatility:

Chemistry: It serves as a precursor for the synthesis of various organic compounds and is used in studying reaction mechanisms.

Biology: The compound is used in plant physiology studies to understand the effects of synthetic auxins on plant growth and development.

Medicine: Research on its potential therapeutic applications, including its role as an anti-inflammatory agent, is ongoing.

Industry: It is used in the formulation of herbicides and pesticides due to its ability to inhibit the growth of unwanted plants.

作用机制

The mechanism of action of 3-(2,4-Dichlorophenoxy)-3-oxopropanoic acid involves its interaction with specific molecular targets in plants. It mimics the action of natural plant hormones called auxins, leading to uncontrolled cell growth and ultimately plant death. The compound binds to auxin receptors, triggering a cascade of events that result in the disruption of normal cellular processes.

相似化合物的比较

Similar Compounds

2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features but different functional groups.

2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another herbicide with an additional chlorine atom on the phenyl ring.

Mecoprop (MCPP): A phenoxy herbicide with a methyl group instead of a chlorine atom.

Uniqueness

3-(2,4-Dichlorophenoxy)-3-oxopropanoic acid is unique due to its specific substitution pattern and the presence of a ketone group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable for specialized applications in research and industry.

生物活性

3-(2,4-Dichlorophenoxy)-3-oxopropanoic acid (often referred to as 3-(2,4-D)) is a derivative of the well-known herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D). This compound has garnered attention for its biological activities, particularly in relation to its antioxidant and anticancer properties. This article synthesizes current research findings regarding the biological activity of 3-(2,4-D), including its mechanisms of action, case studies, and implications for therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a phenoxy group and a keto acid functional group. Its chemical structure allows it to interact with various biological targets, potentially leading to diverse pharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | C10H8Cl2O4 |

| Molecular Weight | 263.08 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antioxidant Activity

Research indicates that 3-(2,4-D) exhibits significant antioxidant properties. A study employing the DPPH radical scavenging method demonstrated that derivatives of this compound can outperform ascorbic acid in antioxidant capacity. For example, certain derivatives showed up to 1.37 times higher scavenging activity compared to ascorbic acid . This suggests that modifications to the structure of 3-(2,4-D) can enhance its ability to neutralize free radicals.

Anticancer Activity

The anticancer potential of 3-(2,4-D) has been investigated through various in vitro studies. The compound has shown cytotoxic effects against several cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and U-87 (glioblastoma) cells. These studies utilized the MTT assay to evaluate cell viability post-treatment. Results indicated that 3-(2,4-D) significantly reduced cell viability in a dose-dependent manner .

The mechanisms underlying the biological activities of 3-(2,4-D) are multifaceted:

- Oxidative Stress Modulation : The compound appears to influence mitochondrial function and integrity. Research on isolated rat liver mitochondria revealed that exposure to 3-(2,4-D) affected mitochondrial ATP levels and membrane potential without inducing significant oxidative stress .

- Apoptosis Induction : Studies have indicated that 3-(2,4-D) may induce apoptosis in cancer cells through DNA damage pathways. This effect is similar to classic chemotherapeutic agents that trigger programmed cell death via genotoxicity .

Case Studies

A notable case study highlighted the severe poisoning effects of 2,4-D herbicide formulations containing 3-(2,4-D). A young female farmer in Ethiopia exhibited acute symptoms after ingestion, which included loss of consciousness and multiple organ involvement. Despite intensive care efforts, she succumbed to complications related to the poisoning . This case underscores the dual nature of compounds like 3-(2,4-D), which can be both beneficial and harmful depending on dosage and exposure route.

Summary of Findings

The biological activity of this compound is characterized by:

- Strong Antioxidant Properties : Higher scavenging activity than ascorbic acid in some derivatives.

- Cytotoxic Effects on Cancer Cells : Significant reduction in viability across various cancer cell lines.

- Potential Mechanisms : Involvement in oxidative stress modulation and apoptosis induction.

Table 2: Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Antioxidant | Outperformed ascorbic acid in DPPH scavenging assays |

| Anticancer | Induced cytotoxicity in MDA-MB-231 and U-87 cells |

| Mechanism | Affected mitochondrial function; induced apoptosis through DNA damage |

属性

IUPAC Name |

3-(2,4-dichlorophenoxy)-3-oxopropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2O4/c10-5-1-2-7(6(11)3-5)15-9(14)4-8(12)13/h1-3H,4H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZEPYLGATHPLOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OC(=O)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。